1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine

Catalog No.
S13122107
CAS No.
M.F
C9H12BrN3
M. Wt
242.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine

Product Name

1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine

IUPAC Name

1-(5-bromopyridin-2-yl)pyrrolidin-3-amine

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

InChI

InChI=1S/C9H12BrN3/c10-7-1-2-9(12-5-7)13-4-3-8(11)6-13/h1-2,5,8H,3-4,6,11H2

InChI Key

VXRQVBVGACECNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=C2)Br

1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine is a heterocyclic compound characterized by the presence of a brominated pyridine ring and a pyrrolidine amine group. The molecular formula for this compound is C9H10BrN3C_9H_{10}BrN_3, and its molecular weight is approximately 228.1 g/mol. The structure includes a pyridine ring substituted at the 5-position with a bromine atom, which is known to influence the compound's reactivity and biological properties.

Typical of amines and heterocycles:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different substituents at the 5-position of the pyridine ring.
  • Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to yield secondary or tertiary amines, depending on the reaction conditions.
  • Coupling Reactions: This compound can participate in coupling reactions with other aromatic systems, facilitated by palladium or copper catalysts.

These reactions can be utilized to synthesize a variety of derivatives with potential applications in medicinal chemistry.

The biological activity of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine has been explored in various studies, indicating its potential as a pharmacological agent. It may exhibit:

  • Antimicrobial Properties: The compound has shown activity against certain bacterial strains, suggesting potential use as an antibacterial agent.
  • CNS Activity: Due to the presence of the pyrrolidine moiety, it may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further research in oncology.

Several synthetic routes have been developed for producing 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine:

  • Bromination of Pyridine: Starting from 2-pyridinol, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide in an appropriate solvent.
  • Pyrrolidine Formation: The reaction of 5-bromo-2-pyridine with pyrrolidine can be conducted under reflux conditions in a solvent like ethanol or DMF (dimethylformamide), leading to the formation of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction where both bromination and amination occur simultaneously under catalytic conditions.

These methods allow for moderate to high yields and can be optimized based on specific laboratory conditions.

1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine has several notable applications:

  • Drug Development: Its unique structural features make it a valuable scaffold for designing new pharmaceuticals targeting various diseases.
  • Chemical Biology: The compound can serve as a tool for probing biological systems due to its ability to interact with specific receptors or enzymes.
  • Material Science: Its properties may also lend themselves to applications in creating novel materials or coatings.

Interaction studies involving 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In Vitro Assays: To evaluate its biological activity against specific cell lines or enzymes.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Several compounds share structural similarities with 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine, including:

Compound NameStructure FeaturesUnique Aspects
1-(2-Pyridinyl)-3-pyrrolidinaminePyridine ring without bromineLacks halogen substitution, potentially differing reactivity
1-(4-Bromo-2-pyridinyl)-3-pyrrolidinamineBromination at different positionVariation in biological activity due to position change
1-(5-Chloro-2-pyridinyl)-3-pyrrolidinamineChlorine substitution instead of bromineDifferent electronic effects influencing reactivity
4-Amino-2-bromopyridineAmino group at the 4-positionDifferent functional group leading to varied interactions

The uniqueness of 1-(5-Bromo-2-pyridinyl)-3-pyrrolidinamine lies in its specific combination of bromination and pyrrolidine structure, which confers distinct chemical reactivity and potential biological activity that may not be present in its analogs. This specificity makes it a subject of interest for further research in medicinal chemistry and related fields.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.02146 g/mol

Monoisotopic Mass

241.02146 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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